Adiponitrile

Description

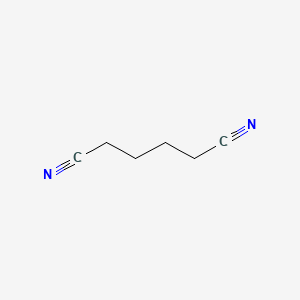

Structure

3D Structure

Properties

IUPAC Name |

hexanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGRAWJCKBQKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2, Array | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021936 | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.] | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5% | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/160 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid | |

CAS No. |

111-69-3, 68411-90-5 | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Adiponitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiponitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedinitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiponitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanedinitrile, hydrogenated, high-boiling fraction | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYT33B891I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AV280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

36.1 °F (EPA, 1998), 1-3 °C, 1 °C, 34 °F | |

| Record name | ADIPONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2309 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ADIPONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ADIPONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0211 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ADIPONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/129 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Adiponitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0015.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Adiponitrile from Butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant industrial synthesis of adiponitrile (B1665535) from butadiene: the nickel-catalyzed hydrocyanation process. The document details the core mechanistic principles, presents quantitative performance data, outlines experimental protocols, and visualizes the complex reaction pathways.

Executive Summary

The synthesis of this compound, a crucial precursor to nylon-6,6, is dominated by the three-step hydrocyanation of butadiene. This process, originally developed by DuPont, is a landmark example of homogeneous catalysis in industry.[1][2] It involves the initial addition of hydrogen cyanide (HCN) to butadiene to form a mixture of pentenenitriles, followed by the isomerization of the undesired branched isomer to its linear counterpart, and finally, a second hydrocyanation to yield this compound.[2][3] The process is renowned for its high efficiency and atom economy, with overall yields reaching up to 99%.[4] The key to this remarkable efficiency lies in the use of zero-valent nickel catalysts complexed with phosphorus-based ligands.[2][4]

The Three-Stage Synthesis Pathway

The conversion of butadiene to this compound is a sequential process, each stage optimized with specific catalysts and conditions to maximize the yield of the desired linear dinitrile.

The overall reaction is as follows:

CH₂=CH-CH=CH₂ + 2 HCN → NC-(CH₂)₄-CN

This net reaction is broken down into three key stages:

-

Primary Hydrocyanation: The addition of one molecule of HCN to butadiene.

-

Isomerization: The conversion of the branched by-product, 2-methyl-3-butenenitrile (B95465) (2M3BN), to the linear and more desirable 3-pentenenitrile (B94367) (3PN).

-

Secondary Hydrocyanation: The addition of a second molecule of HCN to the pentenenitrile isomers to form this compound.

Below is a logical diagram illustrating the overall process flow.

Core Mechanism: The Nickel-Catalyzed Catalytic Cycles

The heart of the this compound synthesis lies in the catalytic activity of zero-valent nickel complexes. The mechanism for both hydrocyanation and isomerization involves a series of fundamental organometallic steps: oxidative addition, migratory insertion, and reductive elimination.

Primary Hydrocyanation: Butadiene to Pentenenitriles

The first hydrocyanation of butadiene yields a mixture of the linear 3-pentenenitrile (3PN) and the branched 2-methyl-3-butenenitrile (2M3BN).[5] The ratio of these isomers is highly dependent on the nature of the phosphorus-based ligand attached to the nickel catalyst.[3]

The catalytic cycle for the primary hydrocyanation is depicted below:

Isomerization of 2-Methyl-3-butenenitrile

The undesired branched isomer, 2M3BN, is converted to the linear 3PN in a separate step, also catalyzed by a nickel(0)-phosphorus ligand complex.[6] This step is crucial for maximizing the overall yield of this compound. The mechanism involves the reversible oxidative addition of the C-CN bond of 2M3BN to the nickel center.

The isomerization pathway is as follows:

Secondary Hydrocyanation: Pentenenitriles to this compound

In the final step, a second molecule of HCN is added to 3-pentenenitrile (and any other linear pentenenitrile isomers present) to form this compound. This reaction requires the presence of a Lewis acid co-catalyst, such as AlCl₃ or ZnCl₂, in addition to the nickel catalyst.[3] The Lewis acid is believed to coordinate to the nitrile group of the pentenenitrile, activating the double bond towards nucleophilic attack by the nickel hydride intermediate and accelerating the rate-limiting reductive elimination step.

The catalytic cycle for the secondary hydrocyanation is similar to the primary hydrocyanation, with the key difference being the involvement of the Lewis acid.

Quantitative Data Presentation

The efficiency of each stage of the this compound synthesis is highly dependent on the catalyst system and reaction conditions. The following tables summarize key performance data from various studies.

Table 1: Primary Hydrocyanation of Butadiene

| Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | 3PN:2M3BN Ratio | Butadiene Conversion (%) | Reference |

| Ni(0) | Monodentate Phosphite | 100 | 15 | ~70:30 | ~90 | [2][7] |

| Ni(COD)₂ | 1,4-bis(diphenylphosphino)butane | Not Specified | Not Specified | 97:3 | Not Specified | [5] |

| Ni(0) | Triptycene-based diphosphine | 90 | Not Specified | up to 98:2 | High | [3] |

Table 2: Isomerization of 2-Methyl-3-butenenitrile to 3-Pentenenitrile

| Catalyst System | Ligand | Temperature (°C) | Time (h) | 2M3BN Conversion (%) | 3PN Selectivity (%) | Reference |

| Ni(COD)₂ | 1,4-bis(diphenylphosphino)butane | Not Specified | 1 | 93.4 | >99 | [5] |

| NiL₄ (L=tri-O-p-tolyl phosphite) | 1,5-bis(diphenylphosphino)pentane | Not Specified | 3 | 93.4 | >98 | [6] |

| Zero-valent Nickel | Triethyl Phosphite | 10-200 | Variable | Practical Levels | Not Specified | [8] |

Table 3: Secondary Hydrocyanation of 3-Pentenenitrile

| Catalyst System | Lewis Acid | Temperature (°C) | Pressure (bar) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Ni(0)/Phosphite | AlCl₃ | 30-150 | 1-20 | High | 81-87 (single-pass) | [3][4] |

| Ni(0)/Phosphite | ZnCl₂ | 60-120 | 1-10 | High | Not Specified | [4] |

| Ni(0)/Triphenyl Phosphite | ZnCl₂ | 100 | 10 | 51 | 65 | [9] |

Experimental Protocols

The following are generalized experimental protocols for the key stages of this compound synthesis, based on information from patents and scientific literature.

Catalyst Preparation (General)

A zero-valent nickel catalyst precursor, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], is typically used. The active catalyst is prepared in situ by reacting Ni(COD)₂ with the desired phosphorus-containing ligand in an inert solvent (e.g., toluene (B28343) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).[10]

-

Procedure: In a Schlenk flask under an inert atmosphere, charge Ni(COD)₂ and the phosphorus ligand in the desired molar ratio (typically 1:1 to 1:4 Ni:ligand). Add anhydrous, deoxygenated solvent and stir the mixture at room temperature until the ligand exchange is complete, often indicated by a color change. This solution of the active catalyst is then used directly in the hydrocyanation or isomerization reaction.

Primary Hydrocyanation of Butadiene

-

Reactants and Conditions:

-

Procedure:

-

Charge a pressure reactor with the prepared nickel catalyst solution and the solvent.

-

Introduce a known amount of 1,3-butadiene.

-

Heat the reactor to the desired temperature.

-

Slowly feed liquid or gaseous HCN into the reactor over a period of time, maintaining the desired pressure. The slow addition of HCN is crucial to avoid catalyst deactivation.[3]

-

After the addition is complete, maintain the reaction conditions for a specified duration to ensure complete conversion.

-

Cool the reactor and vent any unreacted butadiene.

-

The product mixture, containing 3-pentenenitrile, 2-methyl-3-butenenitrile, and the catalyst, is then subjected to distillation to separate the pentenenitrile isomers from the catalyst.

-

Isomerization of 2-Methyl-3-butenenitrile

-

Reactants and Conditions:

-

Substrate: 2-Methyl-3-butenenitrile

-

Catalyst: Ni(0)/Phosphorus Ligand (often the same as in the primary hydrocyanation)

-

Temperature: 60-120 °C[4]

-

-

Procedure:

-

In a reactor under an inert atmosphere, combine the isolated 2-methyl-3-butenenitrile with the nickel catalyst solution.

-

Heat the mixture to the desired temperature and maintain for a period of several hours.

-

Monitor the reaction progress by gas chromatography to determine the conversion of 2M3BN to 3PN.

-

Once equilibrium is reached or the desired conversion is achieved, the 3-pentenenitrile product is separated from the catalyst, typically by distillation.

-

Secondary Hydrocyanation of 3-Pentenenitrile

-

Reactants and Conditions:

-

Procedure:

-

Charge a pressure reactor with the 3-pentenenitrile, the nickel catalyst, and the Lewis acid co-catalyst.

-

Heat the mixture to the desired temperature.

-

Slowly introduce HCN into the reactor, maintaining the desired temperature and pressure.

-

After the reaction is complete, the this compound product is separated from the catalyst and any by-products by distillation. The final product can be further purified to >99.5% purity.[4]

-

Conclusion

The nickel-catalyzed hydrocyanation of butadiene is a highly optimized and efficient industrial process for the synthesis of this compound. A thorough understanding of the underlying organometallic mechanisms, including the roles of the nickel catalyst, phosphorus ligands, and Lewis acid co-catalysts, is essential for further process improvements and the development of new catalytic systems. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the fields of catalysis, organic synthesis, and polymer chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tech-Type: Hydrocyanation of 1,3-Butadiene into this compound [portfolio-pplus.com]

- 5. Mechanistic Investigation on Hydrocyanation of Butadiene: A DFT Study [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. US3536748A - Catalytic isomerization of 2-methyl-3-butenenitrile to linear pentenenitriles - Google Patents [patents.google.com]

- 9. CN103694136A - One-step method for synthesizing this compound by using butadiene - Google Patents [patents.google.com]

- 10. moodle2.units.it [moodle2.units.it]

physical and chemical properties of adiponitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiponitrile (B1665535) ((CH₂)₄(CN)₂) is a crucial industrial chemical, primarily serving as a precursor in the synthesis of nylon 6,6. This colorless, viscous dinitrile is produced in large quantities annually, highlighting its economic and industrial significance. Beyond its role in polymer chemistry, its unique chemical structure makes it a subject of interest for various chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its primary chemical synthesis and reactions.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical processes.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow, oily liquid | [3][4] |

| Odor | Practically odorless | [3][4][5][6] |

| Melting Point | 1 to 3 °C (34 to 37 °F; 274 to 276 K) | [7][8][9][10] |

| Boiling Point | 295.1 °C (563.1 °F; 568.2 K) at 760 mmHg | [3][5][6][7][8][9] |

| Density | 0.951 - 0.9676 g/mL at 20-25 °C | [3][4][7][10][11] |

| Solubility in water | 50 - 90 g/L at 20 °C | [4][7] |

| Solubility in organic solvents | Soluble in methanol, ethanol, chloroalkanes, and aromatics. Low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons. | [3][12][13] |

| Vapor Pressure | 300 mPa (0.002 mmHg) at 20 °C | [5][6][7] |

| Vapor Density | 3.7 (Air = 1) | [4][5][11][14] |

| Refractive Index (n_D^20) | 1.438 | [7][8][11][15] |

| Viscosity | 9.1 cP at 20 °C; 5.8 cP at 30°C | [3][14] |

| Flash Point | 93 °C (199 °F; 366 K) (open cup) | [5][6][7][8] |

| Autoignition Temperature | 550 °C (1022 °F; 823 K) | [7][11][16] |

| Explosive Limits | 1.7 – 4.99% | [5][7][14] |

| LogP (Octanol-Water Partition Coefficient) | -0.32 | [3][4][14] |

Chemical Identity

| Identifier | Value | Reference |

| IUPAC Name | Hexanedinitrile | [1] |

| Synonyms | 1,4-Dicyanobutane, Adipic acid dinitrile | [1][4][9] |

| CAS Number | 111-69-3 | [2][4][6] |

Key Chemical Reactions

This compound is a versatile chemical intermediate. Its primary reactions involve the transformation of its nitrile functional groups.

Hydrogenation to Hexamethylenediamine (B150038)

The most significant industrial application of this compound is its hydrogenation to hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[17] This reaction is typically carried out at elevated temperature and pressure in the presence of a metal catalyst, such as Raney nickel or cobalt.[8][9] The addition of ammonia (B1221849) is often employed to suppress the formation of by-products.[18]

The overall reaction is as follows: NC(CH₂)₄CN + 4H₂ → H₂N(CH₂)₆NH₂

Hydrolysis to Adipic Acid

This compound can be hydrolyzed to form adipic acid. However, this method is not the primary industrial route for adipic acid production, as other more economical methods are available.[17] The hydrolysis can be catalyzed by acids or bases, or by enzymes such as nitrilases.[19]

The overall reaction is: NC(CH₂)₄CN + 4H₂O → HOOC(CH₂)₄COOH + 2NH₃

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in ASTM D3418 for determining the transition temperatures of polymers, adapted for a small organic molecule.[3][4][5][7][16]

Objective: To determine the melting point of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids (hermetic for volatile samples)

-

Crimper for sealing pans

-

Syringe for liquid sample handling

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation:

-

Tare an aluminum DSC pan and lid.

-

Using a micropipette, accurately weigh 5-10 mg of this compound into the pan.

-

Hermetically seal the pan using a crimper to prevent volatilization.

-

-

DSC Analysis:

-

Place the sealed sample pan in the DSC sample cell and an empty, sealed pan as a reference.

-

Equilibrate the cell at a temperature below the expected melting point (e.g., -20 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 50 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset temperature of the melting endotherm. The peak temperature of the endotherm should also be reported.

-

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for the purity analysis of this compound using a flame ionization detector (FID).

Objective: To determine the purity of an this compound sample.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary GC column suitable for polar compounds (e.g., a wax or a mid-polarity phenyl-substituted column)

-

Autosampler or manual syringe

-

Data acquisition and processing software

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the area percent of the this compound peak relative to the total area of all peaks in the chromatogram to estimate the purity. For more accurate quantification, calibration with a certified reference standard is required.

-

Structural Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond)

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[6][14][15][24][25]

-

Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Analysis:

-

The resulting spectrum should be analyzed for characteristic absorption bands. Key expected peaks for this compound include:

-

C≡N stretch (nitrile group) around 2245 cm⁻¹.

-

C-H stretches (alkane CH₂) just below 3000 cm⁻¹.

-

C-H bending vibrations around 1460 cm⁻¹.

-

-

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of an this compound sample for ¹H and ¹³C NMR analysis.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

Procedure:

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a small vial.[26][27][28][29]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

-

Expected Chemical Shifts (in CDCl₃):

-

¹H NMR: Two multiplets corresponding to the two sets of non-equivalent methylene (B1212753) protons.

-

¹³C NMR: Peaks corresponding to the nitrile carbons and the two different methylene carbons in the aliphatic chain.

-

Mandatory Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Caption: Synthesis of this compound from 1,3-Butadiene and Hydrogen Cyanide.

Caption: Hydrogenation of this compound to Hexamethylenediamine.

Safety and Handling

This compound is a toxic substance and should be handled with appropriate safety precautions.[13][30][31][32]

-

Toxicity: Toxic by ingestion, inhalation, and skin absorption.[13][31][32] It can release hydrogen cyanide upon decomposition.[30][31]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.[31][32]

-

Handling: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[31]

-

Disposal: Dispose of waste this compound in accordance with local, state, and federal regulations.[30]

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a thorough safety review and adherence to all applicable safety protocols.

References

- 1. scribd.com [scribd.com]

- 2. uspbpep.com [uspbpep.com]

- 3. store.astm.org [store.astm.org]

- 4. atslab.com [atslab.com]

- 5. matestlabs.com [matestlabs.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. [PDF] Hydrogenation of this compound to Hexamethylenediamine over Raney Ni and Co Catalysts | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Analysis | USP [usp.org]

- 12. scribd.com [scribd.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. apandales4.wordpress.com [apandales4.wordpress.com]

- 17. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 18. US3461167A - Process for making hexamethylene-diamine from this compound - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. chromatographytoday.com [chromatographytoday.com]

- 21. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]

- 22. agilent.com [agilent.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 25. eng.uc.edu [eng.uc.edu]

- 26. NMR Sample Preparation [nmr.chem.umn.edu]

- 27. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 28. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 29. How to make an NMR sample [chem.ch.huji.ac.il]

- 30. dytek.invista.com [dytek.invista.com]

- 31. fishersci.com [fishersci.com]

- 32. kishida.co.jp [kishida.co.jp]

Unlocking the Structure of Adiponitrile: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the structural elucidation of adiponitrile (B1665535) (NC(CH₂)₄CN). This compound is a critical industrial chemical, primarily used as a precursor in the synthesis of nylon 6,6. Accurate structural confirmation is paramount for quality control and process optimization. This document details the interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by standardized experimental protocols.

Spectroscopic Data Summary for this compound

The following tables summarize the key quantitative data from various spectroscopic analyses of this compound. These values are crucial for confirming its linear C6 dinitrile structure.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.43 | Triplet | 4H | α-CH₂ (adjacent to -CN) |

| ~1.84 | Quintet | 4H | β-CH₂ |

Data acquired in CDCl₃ at 90 MHz.[1]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~119.4 | -C≡N |

| ~24.8 | β-CH₂ |

| ~16.8 | α-CH₂ |

Data acquired in CDCl₃.[2]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2940 | Strong | C-H Stretch (alkane) |

| ~2247 | Strong, Sharp | C≡N Stretch (nitrile) |

| ~1465 | Medium | CH₂ Bend (scissoring) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 108 | ~54 | [M]⁺ (Molecular Ion) |

| 81 | ~100 (Base Peak) | [M - HCN]⁺ |

| 68 | ~54 | [C₅H₈]⁺ |

| 54 | ~43 | [C₄H₆]⁺ |

| 41 | ~100 | [C₃H₅]⁺ |

Data obtained via Electron Ionization (EI) at 75-70 eV.[1]

Interpretation of Spectroscopic Data

The structural elucidation of this compound is achieved by integrating the information from each spectroscopic technique.

-

¹H NMR: The spectrum displays two distinct signals, consistent with the molecule's symmetry. The downfield triplet at ~2.43 ppm corresponds to the four protons on the carbons alpha to the electron-withdrawing nitrile groups. The upfield quintet at ~1.84 ppm represents the four protons on the beta carbons. The 1:1 integration ratio of these signals confirms the presence of two sets of four equivalent protons.

-

¹³C NMR: The spectrum shows three signals, again reflecting the molecule's symmetry. The signal at ~119.4 ppm is characteristic of a nitrile carbon. The other two signals at ~24.8 ppm and ~16.8 ppm correspond to the two types of methylene (B1212753) (-CH₂-) carbons in the aliphatic chain.

-

Infrared Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band around 2247 cm⁻¹. This is a classic diagnostic peak for the stretching vibration of a nitrile (C≡N) functional group.[3][4][5] The strong absorption at ~2940 cm⁻¹ is characteristic of C-H stretching in the alkane backbone.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M]⁺ at an m/z of 108, which corresponds to the molecular weight of this compound (C₆H₈N₂).[1] The fragmentation pattern, including a prominent peak at m/z 81 resulting from the loss of a hydrogen cyanide (HCN) molecule, further supports the proposed structure.

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for utilizing spectroscopic data to determine the structure of a molecule like this compound.

References

Early Industrial Synthesis Methods for Adiponitrile: A Technical Guide

An in-depth technical guide to the early industrial synthesis of adiponitrile (B1665535), tailored for researchers, scientists, and drug development professionals.

This compound (ADN) is a crucial chemical intermediate, primarily used in the production of nylon-6,6. Its industrial synthesis has evolved significantly over the decades, with early methods paving the way for more advanced and efficient technologies. This guide provides a detailed overview of the four principal early industrial routes to this compound: synthesis from adipic acid, indirect synthesis from butadiene via chlorination, direct hydrocyanation of butadiene, and the electrolytic hydrodimerization of acrylonitrile (B1666552).

Synthesis from Adipic Acid

One of the earliest methods for producing this compound was through the dehydrative amination of adipic acid. This process was carried out in either the liquid or gas phase.

Experimental Protocols:

-

Liquid-Phase Process:

-

Molten adipic acid is mixed with a diluent (such as this compound itself) and a catalyst, typically phosphoric acid or an acid salt.

-

Ammonia (B1221849) gas is introduced into the reactor containing the molten mixture.

-

The reaction is maintained at a temperature of 200-300°C.

-

The reaction proceeds through the formation of diammonium adipate (B1204190) and adipamide (B165785) intermediates.

-

The crude product mixture is then subjected to washing, settling, and filtration to separate the organic layer containing this compound.

-

The crude this compound is purified by distillation.

-

-

Gas-Phase Process:

-

Powdered adipic acid is vaporized.

-

The vaporized adipic acid is mixed with an excess of ammonia gas.

-

The gaseous mixture is passed through a reactor, which can be a fixed bed or a fluidized bed, containing a solid dehydration catalyst. Common catalysts include boron phosphate (B84403) or phosphoric acid on a silica (B1680970) support (H3PO4/SiO2).

-

The reaction is carried out at a temperature of 300-420°C.

-

The gaseous product stream, containing this compound, unreacted ammonia, and water, is cooled to condense the this compound.

-

Unreacted ammonia is recovered and recycled back to the reactor.

-

The condensed crude this compound is then purified.

-

Quantitative Data:

| Parameter | Liquid-Phase Process | Gas-Phase Process |

| Temperature | 200-300°C | 300-420°C |

| Catalyst | Phosphoric acid or acid salts | Boron phosphate, H3PO4/SiO2 |

| Yield (with diluent) | 84-93% | 92-96% |

| Yield (without diluent) | 65-73.5% | - |

| Selectivity | - | Up to 90% (fluidized bed) |

Process Flow Diagram:

Indirect Synthesis from Butadiene via Chlorination

Developed by DuPont in 1951, this "two-step method" was an important early route to this compound from butadiene.

Experimental Protocols:

-

Chlorination of Butadiene:

-

1,3-butadiene and chlorine gas are reacted in the gas phase at a temperature of 200-300°C. This is a conjugate addition reaction.

-

The reaction yields a mixture of 1,4-dichloro-2-butene isomers.

-

-

Cyanation of Dichlorobutenes:

-

The mixture of dichlorobutenes is then reacted with a metal cyanide, typically sodium cyanide (NaCN), in the liquid phase.

-

This SN2 nucleophilic substitution reaction is carried out at around 80°C.

-

The product of this step is 1,4-dicyano-2-butene (B72079).

-

-

Hydrogenation to this compound:

-

The 1,4-dicyano-2-butene is then hydrogenated to produce this compound.

-

This step is typically carried out in the gas phase at 300°C using a palladium (Pd) catalyst.

-

Quantitative Data:

| Step | Parameter | Value |

| Chlorination | Selectivity to Dichlorobutenes | ~96% |

| Cyanation | Selectivity to 1,4-dicyano-2-butene | ~95% |

| Hydrogenation | Selectivity to this compound | 95-97% |

Reaction Pathway Diagram:

Direct Hydrocyanation of Butadiene

Also developed by DuPont, this method represents a significant advancement over the chlorination route. It involves the direct addition of hydrogen cyanide (HCN) to butadiene, catalyzed by nickel complexes. The process is typically carried out in three main stages.

Experimental Protocols:

-

Primary Hydrocyanation:

-

Butadiene, HCN, and a zero-valent nickel catalyst with phosphite (B83602) ligands (e.g., Ni[P(OAr)3]4) are fed into a reactor.

-

The reaction is carried out in the liquid phase at a temperature of 80-130°C and a pressure of 5-20 bar.

-

This step produces a mixture of 3-pentenenitrile (B94367) (3PN) and the branched isomer 2-methyl-3-butenenitrile (B95465) (2M3BN).

-

-

Isomerization:

-

The mixture of pentenenitriles is fed to a second reactor.

-

In the presence of the same nickel catalyst and a Lewis acid co-catalyst (e.g., ZnCl2), the undesired 2M3BN is isomerized to the linear 3PN.

-

This stage is operated at a temperature of 60-120°C and a pressure of 1-10 bar.

-

-

Secondary Hydrocyanation:

-

The stream rich in 3-pentenenitrile is then sent to a third reactor.

-

More HCN is added, along with the nickel catalyst and a stronger Lewis acid promoter, commonly AlCl3.

-

This anti-Markovnikov addition of HCN to 3-pentenenitrile forms this compound.

-

The reaction is conducted at a temperature of 30-130°C and a pressure of 1-20 bar.

-

The final product is purified by multi-stage distillation.

-

Quantitative Data:

| Parameter | Value |

| Overall Yield | 97-99% |

| Single-Pass Selectivity to ADN | 81-87% |

| Product Purity (after distillation) | >99.5% |

Process Workflow:

Electrolytic Hydrodimerization of Acrylonitrile (EHD)

Pioneered by Monsanto in the 1960s, the electrolytic hydrodimerization (EHD) of acrylonitrile is a distinct electrochemical route to this compound.

Experimental Protocols:

-

Electrolyte Preparation:

-

An aqueous catholyte solution is prepared containing acrylonitrile, a conductive supporting salt (typically a quaternary ammonium (B1175870) salt), and often additives to buffer the pH and inhibit polymerization.

-